molecular formula C11H19F2NO2 B8051302 tert-Butyl N-(3,3-difluorocyclohexyl)carbamate

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate

Cat. No.: B8051302
M. Wt: 235.27 g/mol
InChI Key: LMYPQIOLHJEZIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate is a chemical compound with the molecular formula C11H19F2NO2 It is a derivative of carbamic acid and features a tert-butyl group attached to a 3,3-difluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3,3-difluorocyclohexyl)carbamate typically involves the reaction of 3,3-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

3,3-difluorocyclohexylamine+tert-butyl chloroformatetert-butyl (3,3-difluorocyclohexyl)carbamate+HCl\text{3,3-difluorocyclohexylamine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl (3,3-difluorocyclohexyl)carbamate} + \text{HCl} 3,3-difluorocyclohexylamine+tert-butyl chloroformate→tert-butyl (3,3-difluorocyclohexyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for tert-butyl (3,3-difluorocyclohexyl)carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3,3-difluorocyclohexyl)carbamate
  • tert-Butyl (2,2-difluorocyclohexyl)carbamate
  • tert-Butyl (4,4-difluorocyclohexyl)carbamate

Uniqueness

tert-Butyl N-(3,3-difluorocyclohexyl)carbamate is unique due to the specific positioning of the fluorine atoms on the cyclohexyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(3,3-difluorocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-5-4-6-11(12,13)7-8/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYPQIOLHJEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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